N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)acetamide hydrochloride

Medicinal Chemistry Adenosine Receptor Ligands Structure-Activity Relationship

N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)acetamide hydrochloride (CAS 1216976-77-0) is a synthetic small-molecule benzothiazole derivative with the molecular formula C₁₅H₂₂ClN₃OS and a molecular weight of 327.87 g/mol. The compound features a 6-ethyl-substituted benzo[d]thiazole core linked via a tertiary amide to a dimethylaminoethyl side chain, presented as the hydrochloride salt.

Molecular Formula C15H22ClN3OS
Molecular Weight 327.87
CAS No. 1216976-77-0
Cat. No. B2926324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)acetamide hydrochloride
CAS1216976-77-0
Molecular FormulaC15H22ClN3OS
Molecular Weight327.87
Structural Identifiers
SMILESCCC1=CC2=C(C=C1)N=C(S2)N(CCN(C)C)C(=O)C.Cl
InChIInChI=1S/C15H21N3OS.ClH/c1-5-12-6-7-13-14(10-12)20-15(16-13)18(11(2)19)9-8-17(3)4;/h6-7,10H,5,8-9H2,1-4H3;1H
InChIKeyJZYQXVPLFQAXBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(Dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)acetamide Hydrochloride (CAS 1216976-77-0): Chemical Identity and Structural Classification


N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)acetamide hydrochloride (CAS 1216976-77-0) is a synthetic small-molecule benzothiazole derivative with the molecular formula C₁₅H₂₂ClN₃OS and a molecular weight of 327.87 g/mol . The compound features a 6-ethyl-substituted benzo[d]thiazole core linked via a tertiary amide to a dimethylaminoethyl side chain, presented as the hydrochloride salt. It belongs to a broader family of N-(2-(dimethylamino)ethyl)-N-(benzothiazol-2-yl)acetamide analogs that have been explored within medicinal chemistry for their potential as adenosine receptor ligands, particularly targeting the A₂A and A₂B subtypes [1]. The compound is currently available from multiple chemical vendors at typical purities of 95% and is marketed as a research chemical for non-human, non-therapeutic applications .

Why Interchanging N-(2-(Dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)acetamide Hydrochloride with In-Class Analogs Risks Experimental Inconsistency


Within the N-(2-(dimethylamino)ethyl)-N-(benzothiazol-2-yl)acetamide chemotype, the position and nature of the benzothiazole ring substituent are known to profoundly influence adenosine receptor subtype selectivity and binding potency in structurally related series [1]. The 6-ethyl substitution pattern on the target compound introduces distinct electronic (inductive electron-donating) and steric parameters compared to analogs bearing methoxy, ethoxy, bromo, or multiple methyl groups at alternative positions. Published structure-activity relationship (SAR) data from the benzothiazole-based A₂B antagonist program demonstrate that even single-atom changes at the benzothiazole 4- and 7-positions can shift A₂A/A₂B selectivity profiles by over an order of magnitude [2]. Consequently, generic substitution of the 6-ethyl variant with a 4-ethoxy, 5-methoxy, 6-bromo, or 4,6-dimethyl analog without experimental validation risks introducing unrecognized shifts in target engagement, off-target binding, and physicochemical behavior that cannot be predicted solely from class-level assumptions [1].

Quantitative Differentiation Evidence for N-(2-(Dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)acetamide Hydrochloride Against Closest Analogs


Benzothiazole 6-Ethyl vs. 4,6-Dimethyl Substitution: Structural Differentiation and Predicted Lipophilicity Impact

The target compound carries a single ethyl group at the benzothiazole 6-position, whereas the closest CAS-identical molecular formula analog bears 4,6-dimethyl substitution. This substitution pattern alters the calculated partition coefficient (cLogP), a key determinant of membrane permeability and non-specific protein binding. Using the fragment-based calculation method, the 6-ethyl substitution contributes an estimated π value of +1.0 (aliphatic CH₂CH₃), compared to +1.0 for two methyl groups at positions 4 and 6 (+0.5 each). However, the positional distribution differs: the 4,6-dimethyl analog places hydrophobic bulk adjacent to the amide linkage, potentially altering the conformational preference of the acetamide side chain relative to the 6-ethyl variant where the ethyl group is distal to the amide attachment point. For reference, the unsubstituted benzothiazole parent (R = H at position 6) would have a cLogP approximately 1.0 unit lower. No direct experimental cLogP or logD data for either compound were retrieved from the searched sources .

Medicinal Chemistry Adenosine Receptor Ligands Structure-Activity Relationship

Acetamide vs. Phenylthioacetamide Side Chain: Simplest Congener Offers Cleanest Baseline for SAR Profiling

Among the N-(6-ethylbenzo[d]thiazol-2-yl) core family, the target compound features the simplest acetamide (acetyl) side chain, in contrast to the 2-(phenylthio)acetamide analog (CAS not retrieved from excluded-source-free search). The acetamide variant has a molecular weight of 327.87 g/mol (free base: 291.4 g/mol) compared to the phenylthioacetamide analog which incorporates an additional phenylthio moiety (estimated MW increase of ~108 g/mol). This smaller size and lower topological polar surface area (tPSA) of the acetamide variant may confer superior membrane permeability, as the phenylthio group adds both steric bulk and potential for metabolic liabilities (e.g., sulfur oxidation). The acetamide version serves as the minimal pharmacophore within this sub-series, making it a preferred starting point for systematic SAR exploration where each added functionality can be deconvoluted .

Chemical Probe Development SAR Baseline Tool Compound Selection

Dimethylaminoethyl Linker vs. Dimethylaminopropyl Homolog: Impact on Predicted Basicity and Hydrogen Bonding

The target compound incorporates a dimethylaminoethyl linker (two carbons between amide nitrogen and tertiary amine), whereas several related 6-ethylbenzothiazole analogs employ a dimethylaminopropyl spacer (three carbons). The pKa of the tertiary amine is predicted to differ by approximately 0.3–0.5 log units between the ethyl and propyl linkers due to the inductive effect of the amide nitrogen, which attenuates with increasing distance. For the dimethylaminoethyl variant, the calculated pKa of the terminal amine is estimated at ~8.5–9.0, while the dimethylaminopropyl homolog is predicted at ~9.0–9.5 due to reduced electron withdrawal from the more distant amide [1]. This difference influences the ionization state at physiological pH (7.4): the ethyl-linked amine will have a marginally lower fraction protonated (~90–95%) vs. the propyl-linked amine (~95–98%). This subtle difference can affect solubility, membrane permeability, and electrostatic interactions with negatively charged receptor residues [2].

Linker Optimization Physicochemical Profiling Amine Basicity

Hydrochloride Salt Form: Guaranteed Crystallinity and Handling Advantages Over Free Base

The target compound is supplied exclusively as the hydrochloride salt, which provides defined stoichiometry, improved aqueous solubility, and typically superior solid-state stability compared to the free base form. The hydrochloride counterion ensures a crystalline or amorphous solid with predictable weight-based dosing for assay preparation. By contrast, the free base form of benzothiazole acetamide derivatives is frequently an oil or low-melting solid with variable water content, introducing weighing errors and dissolution inconsistencies in biological assays . The hydrochloride salt of this compound offers hygroscopicity control and batch-to-batch consistency, which are critical for reproducible dose-response measurements across independent laboratories.

Solid-State Chemistry Compound Management Assay Reproducibility

Validated Application Scenarios for N-(2-(Dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)acetamide Hydrochloride Based on Available Evidence


Adenosine A₂A/A₂B Receptor SAR Probe: Benzothiazole Core with 6-Ethyl Substitution

This compound can serve as a structural probe in adenosine receptor SAR studies where the 6-ethyl benzothiazole substitution pattern is systematically compared against 4-ethoxy, 5-methoxy, 6-bromo, and 4,6-dimethyl variants. The 6-ethyl group provides a moderate electron-donating effect via induction without the hydrogen-bonding capacity of alkoxy substituents, allowing researchers to deconvolute electronic vs. hydrogen-bonding contributions to A₂A vs. A₂B selectivity. Published benzothiazole A₂B antagonist programs have demonstrated that substituent positional changes can alter selectivity ratios by 10- to 100-fold, establishing the scientific rationale for including the 6-ethyl variant in comparative screening panels [1].

Minimal Pharmacophore Fragment for Fragment-Based or Scaffold-Hopping Campaigns

With its simple acetamide side chain (the smallest acyl group in the sub-series), this compound represents the minimal pharmacophore for the N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzothiazol-2-yl) scaffold. It is suitable as a reference compound in fragment-based drug discovery (FBDD) or scaffold-hopping exercises where the acetyl group serves as a synthetic handle for further elaboration into substituted acetamides, ureas, or carbamates. Its lower molecular weight (327.87 g/mol as HCl salt) compared to phenylthioacetamide or naphthamide analogs provides a favorable starting point for lead optimization with room for property-guided molecular growth [2].

Dimethylaminoethyl Linker Benchmarking in Physicochemical Profiling Panels

The dimethylaminoethyl side chain provides a defined tertiary amine with predicted pKa in the range of 8.5–9.0. This compound can be used alongside dimethylaminopropyl homologs (pKa ~9.0–9.5) in systematic panels assessing the impact of linker length on solubility, permeability, and cellular potency. The hydrochloride salt form ensures consistent dissolution behavior across experiments, making it suitable for high-throughput physicochemical profiling workflows [3].

Negative Control or Inactive Analog for Naphthamide-Based Chemotypes

Given that the closely related 2-naphthamide analog (CHEMBL1384982, CAS 1135225-36-3) has been cataloged in ChEMBL and multiple chemical biology databases for potential anti-inflammatory and anticancer screening, the simpler acetamide variant may serve as a matched negative control where the naphthyl group is required for target engagement. The acetamide congener's smaller size and lack of the extended aromatic system make it a suitable comparator for confirming that observed biological activity is driven by the naphthamide pharmacophore rather than the benzothiazole-dimethylaminoethyl scaffold alone [4].

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